Cas no 2137988-29-3 (3-(3-Methylcyclohexyl)oxolane-2,5-dione)
3-(3-Methylcyclohexyl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-800680
- 2137988-29-3
- SCHEMBL4754576
- 3-(3-methylcyclohexyl)oxolane-2,5-dione
- 3-(3-Methylcyclohexyl)oxolane-2,5-dione
-
- Inchi: 1S/C11H16O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h7-9H,2-6H2,1H3
- InChI Key: PONFVUXBYPBFGC-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)C1CCCC(C)C1)=O
Computed Properties
- Exact Mass: 196.109944368g/mol
- Monoisotopic Mass: 196.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.4Ų
3-(3-Methylcyclohexyl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800680-0.05g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 0.05g |
$1080.0 | 2024-05-21 | |
| Enamine | EN300-800680-0.1g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 0.1g |
$1131.0 | 2024-05-21 | |
| Enamine | EN300-800680-0.25g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 0.25g |
$1183.0 | 2024-05-21 | |
| Enamine | EN300-800680-0.5g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 0.5g |
$1234.0 | 2024-05-21 | |
| Enamine | EN300-800680-2.5g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 2.5g |
$2520.0 | 2024-05-21 | |
| Enamine | EN300-800680-5.0g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 5.0g |
$3728.0 | 2024-05-21 | |
| Enamine | EN300-800680-10.0g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 10.0g |
$5528.0 | 2024-05-21 | |
| Enamine | EN300-800680-1.0g |
3-(3-methylcyclohexyl)oxolane-2,5-dione |
2137988-29-3 | 95% | 1.0g |
$1286.0 | 2024-05-21 |
3-(3-Methylcyclohexyl)oxolane-2,5-dione Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-(3-Methylcyclohexyl)oxolane-2,5-dione
Introduction to 3-(3-Methylcyclohexyl)oxolane-2,5-dione (CAS No. 2137988-29-3)
3-(3-Methylcyclohexyl)oxolane-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2137988-29-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This oxolane derivative features a unique structural framework that has garnered attention due to its potential applications in synthetic chemistry and medicinal chemistry. The presence of a methylcyclohexyl substituent and the oxolane-2,5-dione core suggests a molecule with distinct electronic and steric properties, making it a valuable candidate for further exploration.
The compound's structure, characterized by a five-membered heterocyclic ring with two ketone functionalities, positions it as a versatile intermediate in the synthesis of more complex molecules. Such structural motifs are frequently explored in the development of novel therapeutic agents, where the ability to modulate both electronic and steric environments is crucial. The 3-methylcyclohexyl group introduces a degree of bulkiness that can influence molecular interactions, while the oxolane-2,5-dione backbone provides a scaffold for functionalization at multiple sites.
In recent years, there has been growing interest in oxolane derivatives due to their utility as building blocks in drug discovery. The rigid nature of the oxolane ring can enhance binding affinity and metabolic stability, key factors in pharmaceutical design. Furthermore, the dione functionality offers opportunities for further derivatization, allowing chemists to tailor properties such as solubility, bioavailability, and target specificity. The specific arrangement of atoms in 3-(3-methylcyclohexyl)oxolane-2,5-dione makes it an intriguing subject for studying its reactivity and potential applications.
One of the most compelling aspects of this compound is its potential role in the synthesis of biologically active molecules. Researchers have been exploring oxolane derivatives as precursors to more complex scaffolds found in natural products and synthetic drugs. For instance, modifications of the methylcyclohexyl group could lead to analogs with enhanced pharmacokinetic profiles or altered receptor interactions. Similarly, functionalization at the dione positions could introduce new pharmacophores or improve binding affinity to biological targets.
The CAS number 2137988-29-3 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patents. This standardized nomenclature ensures clarity and precision when referencing the molecule in research papers, databases, or industrial applications. As such, it serves as a reliable reference point for chemists and researchers working on related projects.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(3-methylcyclohexyl)oxolane-2,5-dione for potential drug-like properties. Molecular modeling techniques can predict how this molecule might interact with biological targets, providing insights into its biological activity before experimental synthesis is undertaken. These computational approaches are particularly valuable for identifying promising candidates early in the drug discovery process.
The synthesis of 3-(3-methylcyclohexyl)oxolane-2,5-dione itself presents an interesting challenge due to its complex structural features. Strategies involving cycloaddition reactions or rearrangements of pre-formed intermediates are often employed to construct the oxolane ring efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis. Given its potential significance in pharmaceutical research, optimizing synthetic routes to achieve high yields and purity is essential.
In conclusion,3-(3-methylcyclohexyl)oxolane-2,5-dione (CAS No. 2137988-29-3) represents a promising compound with applications spanning organic synthesis and medicinal chemistry. Its unique structural features—particularly the combination of the methylcyclohexyl substituent and the oxolane-2,5-dione core—make it an attractive candidate for further investigation. As research continues to uncover new methodologies for drug discovery and molecular construction,this compound is likely to play an important role in future developments within the chemical sciences.
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